N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(3-Acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole core substituted with a cyclopropanecarboxamide group and a carbamoylmethyl side chain linked to a 3-acetamidophenyl moiety.
Properties
IUPAC Name |
N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(22)18-12-3-2-4-13(7-12)19-15(23)8-14-9-25-17(20-14)21-16(24)11-5-6-11/h2-4,7,9,11H,5-6,8H2,1H3,(H,18,22)(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIOMJRVLXMDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized through comparisons with analogs reported in the literature. Key similarities and differences are outlined below:
Structural Analogs and Substituent Effects
N-(4-{[(5-Acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Difference: The phenyl group is substituted with 5-acetamido and 2-methoxy groups instead of 3-acetamido.
N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6)
- Difference : The 3-acetamidophenyl group is replaced with a 4-methylphenyl moiety.
- Impact : The methyl group reduces hydrogen-bonding capacity, which may decrease solubility and target affinity relative to the acetamido-substituted analog .
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Difference : Lacks the cyclopropanecarboxamide and carbamoylmethyl groups; instead, a 4-chlorobenzamide is directly attached to the thiazole.
- Activity : Exhibits potent anti-inflammatory activity (carrageenan-induced edema model), suggesting that halogenation enhances bioactivity in thiazole derivatives .
Physicochemical Properties
Key Observations :
- The target compound’s acetamido group likely improves solubility (lower LogP) compared to methyl or chloro analogs.
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